N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide
Description
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a sulfonamide-hydrazone hybrid compound featuring a 4-chlorobenzenesulfonamide moiety linked to an indole-derived hydrazinecarbonyl group. This structure combines the pharmacophoric features of sulfonamides (known for enzyme inhibition) and hydrazones (valuable for metal coordination and bioactivity). The compound’s synthesis typically involves condensation of an indole-3-carbaldehyde derivative with a sulfonamide-functionalized hydrazine precursor, followed by characterization via IR, NMR, and elemental analysis . Below, we systematically compare this compound with structurally related analogs in terms of synthesis, physicochemical properties, spectral data, and biological activity.
Properties
CAS No. |
765311-27-1 |
|---|---|
Molecular Formula |
C22H17ClN4O3S |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-16-9-11-17(12-10-16)31(29,30)27-21-8-4-2-6-19(21)22(28)26-25-14-15-13-24-20-7-3-1-5-18(15)20/h1-14,24,27H,(H,26,28)/b25-14+ |
InChI Key |
OELVEOORAJBIHY-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps. One common method involves the condensation of 1H-indole-3-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-aminobenzoyl chloride to form the hydrazinecarbonyl derivative. Finally, the chlorobenzenesulfonamide group is introduced through a sulfonation reaction using 4-chlorobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development, particularly in targeting various diseases. Research has indicated that sulfonamide derivatives often exhibit antimicrobial properties. For instance:
- Antimicrobial Activity : Studies have shown that sulfonyl hydrazone derivatives possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria . The indole structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Research
Indole derivatives are widely studied for their anticancer potential. The incorporation of the hydrazinecarbonyl moiety may enhance the compound's ability to inhibit tumor growth. Research indicates that compounds with similar structures have shown promise in:
- Inhibiting Cancer Cell Proliferation : Various studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells, making them valuable in anticancer drug design .
Biochemical Studies
The compound's ability to interact with biological targets makes it suitable for biochemical studies:
- Enzyme Inhibition : Compounds similar to N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases, which are crucial in various physiological processes .
Material Science
The unique properties of this compound can also be explored in material science:
- Polymer Chemistry : The sulfonamide group can be utilized to create new polymeric materials with specific functionalities. This application is particularly relevant in developing materials for drug delivery systems or biosensors.
Case Study 1: Antimicrobial Efficacy
A study published on the antimicrobial activities of sulfonyl hydrazone derivatives highlighted the effectiveness of compounds similar to this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting promising applications in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
Research investigating the anticancer properties of indole derivatives found that specific modifications led to enhanced cytotoxicity against breast cancer cells. The study demonstrated that compounds with a similar scaffold to this compound exhibited increased apoptosis rates compared to controls .
Mechanism of Action
The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chlorobenzenesulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations
Substituent Effects: Electron-Withdrawing Groups (Cl, SO₂): Enhance thermal stability (higher melting points) and bioactivity (e.g., radical scavenging in ). Indole vs. Quinoline: Indole derivatives show stronger π-π stacking in docking studies, while quinolines improve redox activity .
Synthetic Efficiency :
- Yields for sulfonamide-hydrazones (>70%) are generally higher than thioamide analogs (~50–60%) due to milder reaction conditions .
Biological Performance :
- Sulfonamide groups correlate with enzyme inhibition (e.g., VEGFR-2), whereas nicotinamide derivatives favor kinase targeting .
Biological Activity
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide, with the CAS number 765311-27-1, is a complex organic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 452.91 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities, and a sulfonamide group that contributes to its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The indole structure allows for high-affinity binding to receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated bacteriostatic effects against various bacterial strains, suggesting potential antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of indole-based compounds. For instance, research indicates that derivatives similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Sulfonamide compounds are historically recognized for their antimicrobial properties. In vitro studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have reported minimal inhibitory concentrations (MICs) in the range of 37.9–113.8 μM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis and Evaluation
The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and indole aldehydes under acidic conditions. The yield and purity of the synthesized compound are critical for evaluating its biological activity.
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in cancer cell lines; IC50 values ranged from 10–30 µM. |
| Study 2 | Antimicrobial | Effective against MRSA with MIC values <100 µM. |
| Study 3 | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 50 µM. |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of similar indole-sulfonamide derivatives on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties against resistant bacterial strains, revealing that certain derivatives exhibited superior efficacy compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
